molecular formula C9H6BrClS B138130 3-(Bromomethyl)-7-chlorobenzo[b]thiophene CAS No. 17512-61-7

3-(Bromomethyl)-7-chlorobenzo[b]thiophene

Cat. No. B138130
CAS RN: 17512-61-7
M. Wt: 261.57 g/mol
InChI Key: OFKWTWJUANJQNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest, 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, is a derivative of benzo[b]thiophene, which is a sulfur-containing heterocycle. The benzo[b]thiophene core is of significant interest in medicinal chemistry due to its wide spectrum of pharmacological properties . The presence of bromomethyl and chloro substituents on the benzo[b]thiophene ring can potentially influence its reactivity and physical properties, making it a valuable intermediate for further chemical transformations.

Synthesis Analysis

The synthesis of benzo[b]thiophene derivatives can be achieved through various methods. A practical one-pot synthesis of highly substituted thiophenes and benzo[b]thiophenes has been developed from bromoenynes and o-alkynylbromobenzene derivatives, involving a Pd-catalyzed C-S bond formation followed by heterocyclization . Although not directly synthesizing the compound , this method could potentially be adapted for its synthesis by choosing appropriate starting materials and conditions. Additionally, cyclization of (halogenophenylthio)acetone with polyphosphoric acid has been used to prepare various 3-methylbenzo[b]thiophene derivatives, which could be a starting point for introducing the bromomethyl group at the 3-position .

Molecular Structure Analysis

The molecular structure of benzo[b]thiophene derivatives can be elucidated using techniques such as nuclear magnetic resonance (NMR), mass spectrometry, and X-ray crystallography. For instance, the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride was determined using single-crystal X-ray diffraction, which confirmed the proposed structure . Similarly, the structure of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, was confirmed by NMR, mass spectrometry, and X-ray investigations . These techniques could be applied to determine the molecular structure of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene.

Chemical Reactions Analysis

Benzo[b]thiophene derivatives undergo various chemical reactions, including bromination, nitration, and nucleophilic substitution. For example, bromination of 2,3-dibromobenzo[b]thiophen yields a 2,3,6-tribromo derivative, while nitration results in a mixture of tribromo and dibromo-nitrobenzo[b]thiophenes . The 3-(Bromomethyl)-7-chlorobenzo[b]thiophene itself has been used to generate amino-, guanidino-, and ureido-compounds, indicating its versatility in nucleophilic substitution reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[b]thiophene derivatives are influenced by their substituents. For instance, the introduction of halogen atoms can significantly affect the compound's reactivity and stability. The vibrational spectra and density functional theory (DFT) simulations of a related compound, 3-bromo-2-methyl-5-(4-nitrophenyl)thiophene, provide insights into the vibrational frequencies and geometric parameters, which are crucial for understanding the physical properties . The ionization potentials and molecular orbital energies calculated for this compound can also shed light on the electronic properties of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene .

Scientific Research Applications

Synthesis and Pharmacological Properties

  • Antimicrobial and Analgesic Activities

    Benzo[b]thiophene derivatives, such as 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, are synthesized and evaluated for their antimicrobial and analgesic activities. These compounds are found to be significant due to their broad pharmacological properties (Kumara et al., 2009).

  • Antibacterial and Antifungal Agents

    Research has focused on synthesizing 3-halobenzo[b]thiophene derivatives, including those with a bromomethyl group, to combat antimicrobial resistance. These derivatives are tested for their efficacy against bacteria and fungi, showing potential as new classes of antibiotics (Masih et al., 2021).

Chemical Synthesis and Characterization

  • X-ray Structure Determination

    The compound's structural elucidation has been achieved using techniques like single crystal X-ray structure determination, revealing details about molecular interactions and packing structure (Tarighi et al., 2009).

  • Optical Properties in Poly(thiophene)s

    Investigations into the optical and photophysical properties of poly(thiophene)s have been conducted. Modifications like the introduction of bromo and chloro groups, including those in 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, significantly influence these properties, which are relevant for material science applications (Li et al., 2002).

Biological Activities and Drug-Like Properties

  • Antioxidant Activity

    The compound and its derivatives have been evaluated for antioxidant properties. Studies have established structure-activity relationships based on the presence of various substituents, highlighting the compound's potential in therapeutic applications (Queiroz et al., 2007).

  • Antithrombotic and Haemolytic Activities

    Derivatives of 3-(Bromomethyl)-7-chlorobenzo[b]thiophene have been synthesized and screened for their haemolytic and antithrombolytic activities, suggesting their potential as therapeutic agents (Rizwan et al., 2014).

  • Medicinal Chemistry Applications

    The compound is utilized in the synthesis of novel heterocyclic systems and pharmaceutical compounds, demonstrating its versatility and importance in drug discovery (Yagodkina-Yakovenko et al., 2018).

Material Science and Catalysis

  • Electrophilic Cyclization Methodology

    The compound's derivatives are synthesized using environmentally benign methodologies like electrophilic cyclization, contributing to green chemistry initiatives (Walter et al., 2019).

  • Applications in Organic Electronics

    Research into the synthesis and characterization of thiophene derivatives, including those related to 3-(Bromomethyl)-7-chlorobenzo[b]thiophene, is crucial for the development of organic electronic materials (Muhsinah et al., 2020).

  • Transition-Metal-Free Synthesis

    Studies on the transition-metal-free synthesis of borylated thiophenes demonstrate innovative approaches in organic synthesis, relevant for pharmaceutical and material science research (Bel Abed et al., 2018).

Safety And Hazards

The safety data sheet for “3-(Bromomethyl)thiophene” indicates that it can cause skin irritation and serious eye irritation. It may also cause respiratory irritation if inhaled. Therefore, it is recommended to wear personal protective equipment, avoid breathing dust/fume/gas/mist/vapors/spray, and use only outdoors or in a well-ventilated area .

Future Directions

Thiophene and its derivatives have been proven to be effective drugs in the present disease scenario. They are remarkably effective compounds with respect to their biological and physiological functions . Therefore, the synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity .

properties

IUPAC Name

3-(bromomethyl)-7-chloro-1-benzothiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrClS/c10-4-6-5-12-9-7(6)2-1-3-8(9)11/h1-3,5H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKWTWJUANJQNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)SC=C2CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrClS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80464121
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Bromomethyl)-7-chlorobenzo[b]thiophene

CAS RN

17512-61-7
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophen
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017512617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Bromomethyl)-7-chloro-1-benzothiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80464121
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(BROMOMETHYL)-7-CHLORO-1-BENZOTHIOPHENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LEJ77W6PRE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Reactant of Route 2
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Reactant of Route 3
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Reactant of Route 4
Reactant of Route 4
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Reactant of Route 5
3-(Bromomethyl)-7-chlorobenzo[b]thiophene
Reactant of Route 6
3-(Bromomethyl)-7-chlorobenzo[b]thiophene

Citations

For This Compound
3
Citations
S Venkateswarlu Rayudu, P Kumar - Russian Journal of Organic …, 2019 - Springer
An easy, efficient and improved synthetic route has been developed for the synthesis of Sertaconazole (1-{2-[(7-chlorobenzo[b]thiophen-3-yl)methoxy]-2-(2,4-dichlorophenyl)ethyl}-1H-…
Number of citations: 2 link.springer.com
C Albet, JM Fernandez, E Rozman, JA Perez… - … of pharmaceutical and …, 1992 - Elsevier
A high-performance liquid chromatographic method is developed for the determination of bulk sertaconazole nitrate and related compounds (potential impurities and degradation …
Number of citations: 17 www.sciencedirect.com
N Rani, R Singh, P Kumar - Current Organic Synthesis, 2023 - ingentaconnect.com
Imidazoles have long held a special place in heterocyclic chemistry, and their derivatives have piqued interest in recent years due to their diverse chemistry and pharmacology features. …
Number of citations: 1 www.ingentaconnect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.